molecular formula C10H14N2O B1611360 (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-2-YL)methylamine CAS No. 282520-55-2

(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-2-YL)methylamine

Cat. No.: B1611360
CAS No.: 282520-55-2
M. Wt: 178.23 g/mol
InChI Key: VPYSMSLDVAQICD-UHFFFAOYSA-N
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Description

(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-2-YL)methylamine is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoxazine ring fused with a methylamine group, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-2-YL)methylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with formaldehyde and a suitable amine, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-2-YL)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the benzoxazine ring .

Scientific Research Applications

(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-2-YL)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-2-YL)methylamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like DNA topoisomerase, leading to disruption of DNA replication and transcription processes. This inhibition can result in cell cycle arrest and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • (4-Benzyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid
  • (4-Benzoyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid
  • Ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate

Uniqueness

Compared to similar compounds, (4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-2-YL)methylamine stands out due to its specific substitution pattern and the presence of a methylamine group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4-methyl-2,3-dihydro-1,4-benzoxazin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-7-8(6-11)13-10-5-3-2-4-9(10)12/h2-5,8H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYSMSLDVAQICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573993
Record name 1-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282520-55-2
Record name 1-(4-Methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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